molecular formula C39H54O6 B1679898 Pyracrenic acid CAS No. 80832-44-6

Pyracrenic acid

Cat. No. B1679898
CAS RN: 80832-44-6
M. Wt: 618.8 g/mol
InChI Key: MNUNUJQYFJZRHQ-VZLLCJDWSA-N
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Description

Pyracrenic acid is an elastase inhibitor with an IC50 value of 2.42 µM . It can be obtained from the bark of Pyracantha crenulata . It has DPPH free radical scavenging activity and anti-inflammatory activity . It also shows significant cytotoxic activities against human cancer cells COLO 205 and AGS .


Molecular Structure Analysis

The molecular formula of Pyracrenic acid is C39H54O6 . The exact molecular structure is not provided in the available resources. For a detailed molecular structure analysis, it would be necessary to refer to a dedicated chemical database or conduct laboratory analysis.


Chemical Reactions Analysis

Specific chemical reactions involving Pyracrenic acid are not mentioned in the available resources. Its known activities, such as elastase inhibition and free radical scavenging, suggest it interacts with certain biological molecules, but the exact chemical reactions are not specified .

Scientific Research Applications

Elastase Inhibition and Antioxidative Activities

Pyracrenic acid, isolated from the stems of Callistemon lanceolatus, has been identified as a potent elastase inhibitor. In a study by Kim et al. (2009), it exhibited significant inhibitory activity with an IC50 value of 1.5 mg/mL, surpassing the control compound oleanolic acid. Additionally, pyracrenic acid demonstrated strong to moderate DPPH radical scavenging activities, indicative of its antioxidative properties. These findings suggest potential applications in treating inflammatory diseases and managing oxidative stress (J. Kim, J. Byun, B. AnilKumarReddy, C. Hyun, N. Lee, 2009).

Relevance in Pancreatic Lipase Inhibition

Although not directly related to pyracrenic acid, a study on pentacyclic triterpenoid acids in Styrax, similar in structure to pyracrenic acid, revealed their effectiveness as pancreatic lipase inhibitors. These compounds displayed strong inhibition, suggesting potential applications in obesity treatment. This underscores the relevance of structurally similar compounds like pyracrenic acid in metabolic disorder therapies (Lu Wang, Xiaoqing Guan, Rong-jing He, et al., 2020).

properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-23(2)25-14-19-39(34(43)44)21-20-37(6)26(33(25)39)10-12-30-36(5)17-16-31(35(3,4)29(36)15-18-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-9,11,13,22,25-26,29-31,33,40-41H,1,10,12,14-21H2,2-7H3,(H,43,44)/b13-9+/t25-,26+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUNUJQYFJZRHQ-VZLLCJDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyracrenic acid

CAS RN

80832-44-6
Record name Pyracrenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
JH Kim, JC Byun, AKR Bandi, CG Hyun… - J Med Plants …, 2009 - academicjournals.org
… such as betulinic acid (1), pyracrenic acid (2), arjunolic acid (3), … Among these, pyracrenic acid (2) was identified as a potent … with pyracrenic acid (2), catechin (4) and piceatanol (5). …
Number of citations: 124 academicjournals.org
H OTSUKA, S FUJIOKA, T KOMIYA… - Chemical and …, 1981 - jstage.jst.go.jp
… This is a new constituent from Pymcantha crenulam Roan, hence it was named pyracrenic acid. It potently inhibited the formation of granulation tissue when studied by the fertile egg …
Number of citations: 77 www.jstage.jst.go.jp
J Sharifi-Rad, Y Taheri, SA Ayatollahi… - Cellular and Molecular …, 2020 - cellmolbiol.org
… Otsuka, Fujioka (38) isolated pyracrenic acid from P. crenulata bark and found that it displayed anti-inflammatory activity (in the fertile egg method) at doses of 10, 200 and 400 µg/disc, …
Number of citations: 10 cellmolbiol.org
WF Tinto, LC Blair, A Alli, WF Reynolds… - Journal of Natural …, 1992 - ACS Publications
The stem bark of Salada cordata has afforded 28-hydroxylup-20 (29)-en-3-one, 30-hydroxy lup-20 (29)-en-3-one, betulin, pyracrenic acid, and a new compound, 15, 28-dihydroxylup-20 …
Number of citations: 147 pubs.acs.org
MH Pan, CM Chen, SW Lee… - Chemistry & Biodiversity, 2008 - Wiley Online Library
… Among them, compounds 2, 3, 3β-O-[(E)-coumaroyl]betulinic acid (6), and pyracrenic acid (7) showed significant cytotoxic activities against human cancer cells COLO 205 and AGS. …
Number of citations: 48 onlinelibrary.wiley.com
HN Ko, JM Kim, HJ Bu, NH Lee - Journal of the Korean Chemical Society, 2013 - Citeseer
… literature data, compound 4 was confirmed as betulinic acid 3β-O-caffeate (pyracrenic acid). … Among the isolates, pyracrenic acid (4) and quercitrin (8) showed the highest free radical …
Number of citations: 5 citeseerx.ist.psu.edu
B Jiang, WL Han, QW Zhang, XQ Zhang… - Zhong yao cai …, 2012 - europepmc.org
Methods The compounds were isolated and purified by column chromatographic methods on silica gel and Sephadex LH-20. Their structures were elucidated by physicochemical …
Number of citations: 5 europepmc.org
T TSURUGA, YT CHUN, Y EBIZUKA… - Chemical and …, 1991 - jstage.jst.go.jp
… Fractions 44—49 were further separated with silica—gel column to give pyracrenic acid (160 mg). From frs. 50—55 and 56—60 gave crystals of betulinic acid (2.1 g) and ursolic acid (…
Number of citations: 115 www.jstage.jst.go.jp
Y Ren, BG Elkington, JM Henkin, K Sydara… - Journal of medicinal …, 2021 - ncbi.nlm.nih.gov
… quaesita were collected in Sainyabuli Province of Laos, from which a caffeoyl ester of betulinic acid, namely, pyracrenic acid [3β-O-trans-caffeoylbetulinic acid (3)] (Figure 2), was …
Number of citations: 4 www.ncbi.nlm.nih.gov
Y LI, D ZHANG, S YU - Chinese Traditional and Herbal Drugs, 1994 - pesquisa.bvsalud.org
Object To study the chemical constituents from the stem of Photinia parvifolia (Pritz.) Schneid. Methods The compounds were isolated by silica gel column chromatography and their …
Number of citations: 2 pesquisa.bvsalud.org

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